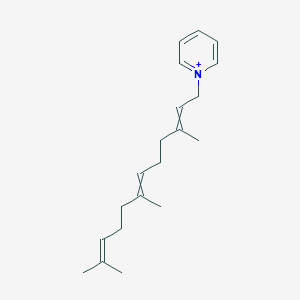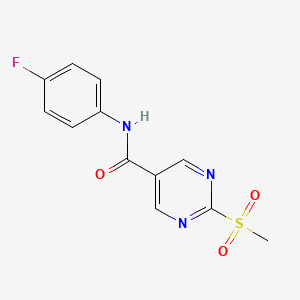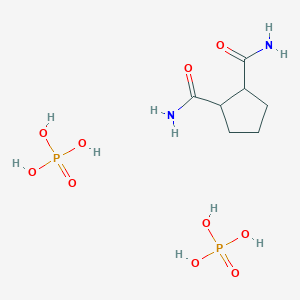![molecular formula C43H34O2SSn2 B14182204 Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane CAS No. 876408-85-4](/img/structure/B14182204.png)
Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane is an organotin compound characterized by its complex structure, which includes multiple phenyl groups and tin atoms. Organotin compounds have garnered significant interest due to their diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane typically involves the reaction of triphenyltin chloride with a precursor compound under specific conditions. For instance, one method involves dissolving 1,8-dihydroxy-3-carboxyanthraquinone and sodium ethoxide in methanol, followed by the addition of triphenyltin chloride. The reaction mixture is stirred at room temperature for 12 hours, and the resulting product is recrystallized from methanol to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Applications De Recherche Scientifique
Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It serves as an additive or catalyst in the modification and functionalization of polymers.
Mécanisme D'action
The mechanism of action of triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane involves its interaction with molecular targets through its organotin moiety. The compound can form complexes with various biomolecules, disrupting their normal functions. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylmethane: A simpler compound with a single phenyl group attached to a central carbon atom.
Terphenyls: Compounds consisting of a central benzene ring substituted with two phenyl groups.
Uniqueness
Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane is unique due to its dual organotin structure, which imparts distinct chemical and biological properties. Unlike simpler compounds like triphenylmethane, it can participate in more complex reactions and exhibit a broader range of activities.
Propriétés
Numéro CAS |
876408-85-4 |
|---|---|
Formule moléculaire |
C43H34O2SSn2 |
Poids moléculaire |
852.2 g/mol |
Nom IUPAC |
triphenylstannyl 3-triphenylstannylsulfanylbenzoate |
InChI |
InChI=1S/C7H6O2S.6C6H5.2Sn/c8-7(9)5-2-1-3-6(10)4-5;6*1-2-4-6-5-3-1;;/h1-4,10H,(H,8,9);6*1-5H;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
APECABOPHKYGOG-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)S[Sn](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate](/img/structure/B14182126.png)


![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)


![Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14182155.png)
![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)-](/img/structure/B14182160.png)
![2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14182161.png)

![11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid](/img/structure/B14182191.png)
![[1,1'-Biphenyl]-2-yl 2-chloropropanoate](/img/structure/B14182192.png)

![2-[(Octadecyloxy)methyl]pentanedinitrile](/img/structure/B14182203.png)
